molecular formula C13H13N5O B6620685 1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea

1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea

Cat. No.: B6620685
M. Wt: 255.28 g/mol
InChI Key: RYFCUJAGQHMBDD-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea is a synthetic organic compound that features both indole and pyrazole moieties. These structures are often found in biologically active molecules and are of interest in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves the coupling of the indole and pyrazole moieties through a urea linkage. This can be achieved by reacting the appropriate isocyanate with the amine groups of the indole and pyrazole under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyrazole moieties.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea would depend on its specific biological target. Generally, compounds with indole and pyrazole structures can interact with various enzymes and receptors, modulating their activity. The urea linkage might also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-3-yl)urea: Similar structure but with a different position of the pyrazole ring.

    1-(2-methyl-1H-indol-5-yl)-3-(1H-imidazol-4-yl)urea: Contains an imidazole ring instead of a pyrazole ring.

    1-(2-methyl-1H-indol-5-yl)-3-(1H-triazol-4-yl)urea: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea is unique due to its specific combination of indole and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-8-4-9-5-10(2-3-12(9)16-8)17-13(19)18-11-6-14-15-7-11/h2-7,16H,1H3,(H,14,15)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCUJAGQHMBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)NC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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